molecular formula C10H15N5NaO12P3 B3429089 Cordycepin triphosphate CAS No. 71997-32-5

Cordycepin triphosphate

Cat. No.: B3429089
CAS No.: 71997-32-5
M. Wt: 513.16 g/mol
InChI Key: MUBGMZJLXDXXRO-BXXYBDJJSA-N
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Description

Cordycepin triphosphate, also known as 3’-deoxyadenosine triphosphate, is a derivative of cordycepin, which is itself a nucleoside analog of adenosine. The key structural difference between cordycepin and adenosine lies in the absence of a hydroxyl group at the 3’ position of the ribose ring. This compound has garnered significant attention due to its broad spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cordycepin triphosphate can be synthesized from cordycepin through phosphorylation reactions. One common method involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Commercially, cordycepin is primarily isolated from the fermentation of the fungus Cordyceps militaris. The optimization of liquid and solid fermentation processes, as well as genetic modifications of Cordyceps militaris, have been explored to enhance the yield of cordycepin.

Chemical Reactions Analysis

Types of Reactions: Cordycepin triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cordycepin triphosphate has a wide range of applications in scientific research:

Mechanism of Action

Cordycepin triphosphate exerts its effects primarily by acting as a nucleoside analog. It can be incorporated into RNA, leading to premature termination of RNA synthesis. This incorporation disrupts the normal function of RNA, thereby inhibiting protein synthesis and cell proliferation. The compound also inhibits the activity of poly(A) polymerase, reducing the polyadenylation of mRNA and affecting mRNA stability and translation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Adenosine Triphosphate (ATP): The endogenous ligand for many enzymes, including adenylate cyclase.

    3’-Deoxyadenosine (Cordycepin): The precursor to cordycepin triphosphate, lacking the triphosphate group.

    3’-Deoxyinosine: An oxidation product of cordycepin

This compound’s unique properties make it a valuable compound in both research and therapeutic applications, distinguishing it from other nucleoside analogs.

Properties

CAS No.

71997-32-5

Molecular Formula

C10H15N5NaO12P3

Molecular Weight

513.16 g/mol

IUPAC Name

sodium;(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate

InChI

InChI=1S/C10H15N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/q-1;+1/t5-,6+,10+;/m0./s1

InChI Key

MUBGMZJLXDXXRO-BXXYBDJJSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1[O-])N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na+]

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1C(OC(C1[O-])N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cordycepin triphosphate
Reactant of Route 2
Reactant of Route 2
Cordycepin triphosphate
Reactant of Route 3
Reactant of Route 3
Cordycepin triphosphate
Reactant of Route 4
Cordycepin triphosphate
Reactant of Route 5
Cordycepin triphosphate
Reactant of Route 6
Cordycepin triphosphate

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